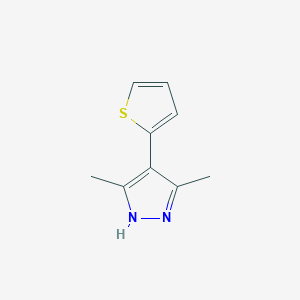

3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-9(7(2)11-10-6)8-4-3-5-12-8/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQPJGOBXZJOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Derivatization Strategies for 3,5 Dimethyl 4 Thiophen 2 Yl 1h Pyrazole

Retrosynthetic Analysis of the Pyrazole-Thiophene Core

A logical retrosynthetic analysis of 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole reveals key disconnections that lead to readily available starting materials. The primary disconnection breaks the C-C bond between the pyrazole (B372694) and thiophene (B33073) rings, identifying a 4-halopyrazole and a thiophene-based organometallic reagent as potential precursors for a cross-coupling reaction. A more fundamental disconnection, however, targets the formation of the pyrazole ring itself. This approach leads to the key intermediate, 3-(thiophen-2-yl)pentane-2,4-dione. This dione (B5365651) can be conceptually disconnected to acetylacetone (B45752) and a thiophene halide through a nucleophilic substitution pathway. This retrosynthetic strategy is outlined below:

Retrosynthetic Pathway for this compound

| Target Molecule | Key Intermediate | Precursors |

| This compound | 3-(thiophen-2-yl)pentane-2,4-dione | Acetylacetone, 2-halothiophene, Hydrazine (B178648) |

This analysis highlights the importance of the substituted 1,3-dicarbonyl compound as a pivotal building block for the subsequent cyclocondensation reaction to form the pyrazole ring.

Classical and Contemporary Approaches to 1H-Pyrazole Ring Formation:

The construction of the 1H-pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available.

Cyclocondensation Reactions of Carbonyl Compounds with Hydrazine Derivatives

The most traditional and widely employed method for pyrazole synthesis is the Paal-Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.gov In the context of this compound, this would involve the reaction of 3-(thiophen-2-yl)pentane-2,4-dione with hydrazine hydrate (B1144303). nih.gov The reaction typically proceeds in a protic solvent like ethanol, often with acid or base catalysis, to afford the desired pyrazole. The regioselectivity of this reaction is generally high when symmetrical diketones are used.

A variety of reaction conditions have been explored to optimize this transformation, including the use of microwave irradiation to accelerate the reaction and improve yields. mdpi.com For instance, the synthesis of 4-aryl-3,5-dimethylpyrazoles has been efficiently achieved through the reaction of the corresponding 3-aryl-2,4-pentanediones with hydrazine hydrate in ethanol. nih.gov

Multicomponent Reactions (MCRs) for Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. beilstein-journals.orgresearchgate.net Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. A common approach involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine. For the synthesis of a 4-aryl-3,5-dimethylpyrazole, this could involve the reaction of an aromatic aldehyde, ethyl acetoacetate, and hydrazine. researchgate.net The use of catalysts, such as Fe3O4@SiO2@(BuSO3H)3, can promote these reactions under mild conditions. researchgate.net

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition reaction offers an alternative and often highly regioselective route to pyrazoles. nih.govrsc.org This method typically involves the reaction of a diazo compound with an alkyne. For the synthesis of 3,5-disubstituted pyrazoles, an in-situ generated diazo compound from an N-tosylhydrazone can react with a terminal alkyne. thieme.deorganic-chemistry.org While this approach is powerful, the synthesis of the specific substitution pattern of this compound via this method would require a carefully designed thiophene-containing dipolarophile. The reaction of ethyl diazoacetate with alkynes in an aqueous micellar environment has also been reported for the synthesis of pyrazoles. unisi.it

Novel Synthetic Routes for Fully Substituted 1H-Pyrazoles

Research into the synthesis of fully substituted pyrazoles continues to yield innovative methods. One such approach involves the reaction of enaminodiketones with substituted hydrazines, which can selectively produce 1-substituted 4-aroyl-5-arylpyrazoles. clockss.org Another strategy utilizes the Cope-type hydroamination of 1,3-dialkynes with hydrazine to furnish 3,5-disubstituted pyrazoles. researchgate.net These methods provide access to a diverse range of substituted pyrazoles that may be challenging to synthesize via traditional routes.

Strategies for Thiophene Moiety Incorporation and Functionalization

The introduction and subsequent modification of the thiophene ring are crucial for creating a library of this compound derivatives for structure-activity relationship studies.

The most direct method for incorporating the thiophene moiety at the 4-position of the pyrazole ring is to start with a thiophene-containing precursor, as highlighted in the retrosynthetic analysis. The synthesis of 3-(thiophen-2-yl)pentane-2,4-dione can be achieved through the reaction of the enolate of acetylacetone with a 2-halothiophene.

Alternatively, modern cross-coupling reactions provide a versatile platform for introducing the thiophene ring onto a pre-formed pyrazole core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective. nih.govmit.educore.ac.ukmdpi.comnih.gov This would involve the reaction of a 4-halo-3,5-dimethyl-1H-pyrazole with a thiophene boronic acid or its ester. This strategy allows for the late-stage introduction of the thiophene moiety, which is advantageous for creating structural diversity.

Functionalization of the thiophene ring itself can be achieved through various electrophilic substitution reactions, such as halogenation or acylation, taking advantage of the electron-rich nature of the thiophene ring. tubitak.gov.trnih.gov For instance, bromination of di(thiophen-2-yl)alkane diones occurs regioselectively. tubitak.gov.trnih.gov Furthermore, the synthesis of pyrazole-clubbed thiophene derivatives can be achieved through reactions like the Vilsmeier-Haack reaction on a hydrazone followed by condensation with a thiophene-containing amine. mdpi.com The synthesis of pyrazolyl–thiazole (B1198619) derivatives of thiophene has also been reported, showcasing the versatility of multi-step synthetic routes to elaborate the thiophene scaffold. rsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) in the Synthesis of 4-Arylpyrazoles and Thiophene-Pyrazole Hybrids

Palladium-catalyzed cross-coupling reactions represent a cornerstone in modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is particularly prominent for the synthesis of 4-arylpyrazoles and, by extension, thiophene-pyrazole hybrids like this compound. This methodology facilitates the coupling of a halogenated pyrazole with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. rhhz.netresearchgate.net

The synthesis of 4-arylpyrazoles, which are less common than their 3- or 5-aryl counterparts, has been effectively achieved using this approach. rhhz.net The general strategy involves the reaction of a 4-halopyrazole (e.g., 4-iodo- or 4-bromopyrazole) with an appropriate arylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. researchgate.net Catalyst systems such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. rhhz.netresearchgate.net

In the specific context of thiophene-pyrazole hybrids, the Suzuki-Miyaura reaction can be used to couple a pyrazole core with a thiophene moiety. For instance, the synthesis of pyrazole-thiophene-based amides has been accomplished by arylating a bromo-thiophene precursor with various aryl boronic acids using a Pd(0) catalyst. semanticscholar.org A study demonstrated the arylation of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide with different aryl boronic acids. semanticscholar.org The reaction was carried out in 1,4-dioxane (B91453) with tripotassium phosphate (B84403) (K₃PO₄) as the base, yielding moderate to good yields of the coupled products. semanticscholar.org This approach underscores the versatility of palladium catalysis in creating complex heterocyclic systems.

Microwave irradiation has been shown to significantly accelerate Suzuki-Miyaura couplings for the synthesis of 4-arylpyrazoles, reducing reaction times from hours to minutes while often improving yields. rhhz.net The optimization of reaction conditions, including the ratio of solvent to water and the choice of base, is critical for maximizing the efficiency of the transformation. rhhz.net

The table below summarizes representative examples of Suzuki-Miyaura cross-coupling reactions used to synthesize thiophene-pyrazole hybrids and related 4-arylpyrazoles, highlighting the scope and efficiency of this methodology. semanticscholar.org

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-methylphenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 78 | semanticscholar.org |

| 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 81 | semanticscholar.org |

| 3-fluorophenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 75 | semanticscholar.org |

| 4-chlorophenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 72 | semanticscholar.org |

| 4-formylphenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 66 | semanticscholar.org |

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 78 | rhhz.net |

Functionalization and Derivatization of the 1H-Pyrazole Nitrogen and Side Chains

Post-synthetic modification of the this compound scaffold allows for the generation of diverse analogues with tailored properties. Derivatization can be targeted at several positions, most notably the unsubstituted nitrogen of the pyrazole ring (N-1) and the reactive sites on the thiophene side chain. rsc.org

Functionalization of the 1H-Pyrazole Nitrogen: The N-H proton of the pyrazole ring is acidic and can be readily deprotonated by a suitable base, rendering the nitrogen atom nucleophilic. This allows for a variety of N-functionalization reactions, primarily through N-alkylation or N-arylation. researchgate.net

Direct N-alkylation is a common strategy, often achieved by reacting the pyrazole with alkylating agents such as alkyl halides or benzyl (B1604629) halides. researchgate.netresearchgate.net These reactions are typically performed in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent. This approach provides a straightforward route to a series of N-substituted pyrazole derivatives. researchgate.net The regioselectivity of these reactions is a key consideration, as alkylation can potentially occur at either of the two ring nitrogen atoms in unsymmetrical pyrazoles, although for this compound, the two nitrogens are equivalent.

Derivatization of Side Chains: The thiophene ring attached at the C-4 position of the pyrazole is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. This provides a valuable handle for introducing additional functional groups. Common derivatization strategies include:

Halogenation: Bromination of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS), typically introducing a bromine atom at the C-5 position of the thiophene ring, which is the most activated site. rsc.org

Metalation and Trapping: The thiophene ring can be selectively deprotonated (metalated) using strong bases like organolithium reagents (e.g., n-BuLi) or hindered magnesium amide bases. The resulting organometallic intermediate can then be reacted (trapped) with a wide range of electrophiles. rsc.orgrsc.org This two-step sequence allows for the introduction of various functionalities, including carboxyl groups (by trapping with CO₂), aldehydes (using DMF), and new carbon-carbon bonds via reaction with alkyl halides or carbonyl compounds. rsc.org

These functionalization methods enable the systematic modification of the parent compound, facilitating the exploration of structure-activity relationships for various applications. rsc.org

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The synthesis of pyrazole derivatives, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. nih.govresearchgate.net These approaches focus on operational simplicity, atom economy, the use of benign solvents, and energy efficiency. nih.gov

Multicomponent Reactions (MCRs): One-pot, multi-component reactions are a hallmark of green synthesis, as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. acs.orgnih.gov The synthesis of pyrazole scaffolds can often be achieved through MCRs, for example, by condensing a hydrazine, a 1,3-dicarbonyl compound, an aldehyde, and a nitrile source in a single step. researchgate.net This strategy is highly efficient and aligns with the green chemistry principle of maximizing atom economy.

Alternative Energy Sources: Conventional heating methods are often energy-intensive and can lead to longer reaction times and side product formation. To address this, alternative energy sources are employed:

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving product yields. nih.govscispace.com This technique provides rapid and uniform heating, which can enhance reaction rates and selectivity. scispace.com

Ultrasound Irradiation (Sonochemistry): The use of ultrasound can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net This method has been successfully applied to the synthesis of pyranopyrazoles in aqueous media, offering an energy-efficient alternative to conventional heating. researchgate.net

Green Solvents and Catalysts: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green approaches prioritize the use of environmentally benign solvents or solvent-free conditions.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. rsc.orgthieme-connect.com Numerous methods have been developed for synthesizing pyrazole derivatives in water or aqueous-ethanolic mixtures, often with the aid of catalysts that function in these media. nih.govthieme-connect.com

Solvent-Free Conditions: Conducting reactions in the absence of a solvent ("dry media"), particularly in conjunction with microwave activation, represents a highly sustainable approach that eliminates solvent waste entirely. scispace.com

Recyclable and Benign Catalysts: The development of heterogeneous or recyclable catalysts is another key area. nih.gov For instance, magnetic nanoparticles have been used as catalysts in pyrazole synthesis, allowing for easy separation and reuse, thereby reducing catalyst waste. researchgate.net The use of simple, available, and non-toxic catalysts like cyanuric acid has also been reported. researchgate.net

These sustainable methodologies provide efficient and environmentally responsible pathways for the synthesis of this compound and its derivatives, aligning modern chemical production with the goals of green chemistry. nih.govijsrset.com

Iii. Structural Characterization Techniques and Methodologies for 3,5 Dimethyl 4 Thiophen 2 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Analysis and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole, ¹H NMR spectroscopy would be utilized to identify all the hydrogen atoms in the molecule. The chemical shifts (δ) of the protons would indicate their electronic environment, with distinct signals expected for the N-H proton of the pyrazole (B372694) ring, the protons of the two methyl groups, and the protons of the thiophene (B33073) ring. The integration of these signals would confirm the number of protons in each unique environment. Furthermore, spin-spin coupling constants (J) would reveal the connectivity of adjacent protons, providing crucial information for assigning the signals to specific positions on the thiophene ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification and Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes.

IR spectroscopy of this compound would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations would include the N-H stretch of the pyrazole ring, C-H stretches of the methyl and thiophene moieties, C=C and C=N stretching vibrations within the aromatic rings, and C-S stretching of the thiophene ring.

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. This would be particularly useful for identifying vibrations of the non-polar bonds in the molecule.

Specific experimental IR and Raman spectral data detailing the vibrational modes of this compound have not been found in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, mass spectrometry would provide the exact molecular weight, which can be used to confirm its elemental composition. High-resolution mass spectrometry (HRMS) would yield a highly accurate mass measurement, further solidifying the molecular formula. The fragmentation pattern, generated by the breakdown of the molecular ion, would offer valuable clues about the compound's structure. The observation of fragment ions corresponding to the loss of methyl groups, or the cleavage of the bond between the pyrazole and thiophene rings, would support the proposed structure.

A comprehensive mass spectrum and a detailed analysis of the fragmentation pattern for this compound are not available in the public domain based on the conducted literature search.

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

A successful single-crystal XRD analysis of this compound would provide the exact spatial arrangement of all atoms in the crystal lattice. This would confirm the planarity of the pyrazole and thiophene rings and determine the dihedral angle between them. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group, which dictate the packing of the molecules in the crystal.

While the crystal structures of several related thiophene-substituted pyrazole derivatives have been reported, a specific crystallographic study for this compound could not be located in the surveyed databases.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores (light-absorbing groups).

The UV-Visible spectrum of this compound would be expected to exhibit absorption bands corresponding to π-π* electronic transitions within the conjugated system formed by the pyrazole and thiophene rings. The wavelength of maximum absorption (λmax) would be indicative of the extent of conjugation in the molecule.

Specific experimental UV-Visible spectroscopic data, including absorption maxima for this compound, are not reported in the scientific literature that was reviewed.

Advanced Spectroscopic Techniques for Elucidating Tautomerism and Conformational Dynamics

Advanced spectroscopic techniques, such as variable-temperature NMR and two-dimensional NMR (e.g., COSY, HSQC, HMBC), can provide deeper insights into the dynamic processes of a molecule, including tautomerism and conformational changes.

For this compound, the potential for tautomerism exists due to the mobile proton on the pyrazole ring. Advanced NMR techniques could be employed to study the equilibrium between different tautomeric forms in various solvents and at different temperatures. These studies would also help to understand the rotational dynamics around the single bond connecting the pyrazole and thiophene rings, providing information about the preferred conformation of the molecule in solution.

Iv. Theoretical and Computational Investigations of 3,5 Dimethyl 4 Thiophen 2 Yl 1h Pyrazole

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry Optimization, and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. derpharmachemica.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles. derpharmachemica.comresearchgate.net

In 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole, the pyrazole ring is expected to be planar, while the thiophene (B33073) ring may be twisted relative to it. researchgate.net DFT studies on related structures, such as 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, have been used to explore these geometric parameters and vibrational frequencies with high accuracy. tandfonline.com

Beyond geometry, DFT is used to calculate global reactivity descriptors. These parameters help in understanding the chemical behavior of the molecule. Key descriptors include chemical hardness (η), which measures resistance to deformation of electron distribution, and global electrophilicity (ω), which quantifies the ability of a molecule to accept electrons. nih.govnih.gov For pyrazole derivatives, these descriptors provide a quantitative measure of their stability and reactivity. nih.gov

| Descriptor | Symbol | Typical Value Range (eV) | Significance |

|---|---|---|---|

| Chemical Hardness | η | 1.5 - 3.0 | Indicates molecular stability; higher value means higher stability. nih.govnih.gov |

| Chemical Potential | μ | -4.1 to -4.5 | Measures the escaping tendency of an electron from equilibrium. nih.gov |

| Global Electrophilicity | ω | 5.0 - 6.5 | Quantifies the propensity of a species to accept electrons. nih.gov |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from DFT calculations that visualizes the charge distribution around a molecule. derpharmachemica.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions.

For this compound, the MEP surface would highlight:

Negative Potential Regions (Red/Yellow): These are electron-rich areas susceptible to electrophilic attack. They are typically located around the nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring due to the presence of lone pairs of electrons. derpharmachemica.comnih.gov

Positive Potential Regions (Blue): These are electron-deficient areas prone to nucleophilic attack. The hydrogen atom attached to the pyrazole nitrogen (N-H) is the most prominent positive site. derpharmachemica.com

Neutral Regions (Green): These areas, typically around the carbon and hydrogen atoms of the methyl and aromatic rings, have a balanced potential. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions (HOMO/LUMO analysis)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are fundamental descriptors of molecular reactivity and stability. researchgate.net

HOMO: Represents the ability of a molecule to donate electrons. In thiophene-pyrazole systems, the HOMO is often delocalized over the entire molecule but may have significant contributions from the electron-rich thiophene ring. jcsp.org.pk

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is typically distributed across the pyrazole and thiophene rings. jcsp.org.pk

HOMO-LUMO Energy Gap (ΔE): A large energy gap implies high chemical stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and prone to electronic transitions. jcsp.org.pk

DFT calculations provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic properties and potential for charge transfer within the molecule. tandfonline.comjcsp.org.pk

| Parameter | Typical Energy (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.3 to -5.7 | Energy of the highest occupied molecular orbital; related to electron-donating ability. jcsp.org.pk |

| ELUMO | -1.1 to -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. jcsp.org.pk |

| Energy Gap (ΔE) | ~4.2 to 5.1 | Indicates kinetic stability and chemical reactivity. researchgate.netjcsp.org.pk |

Computational Studies on Tautomeric Equilibria and Intramolecular Hydrogen Bonding

The 1H-pyrazole ring contains a pyrrole-type nitrogen (N1-H) and a pyridine-type nitrogen (N2), making it a versatile unit for forming hydrogen bonds. nih.gov The N1-H group acts as a hydrogen bond donor, while the N2 atom acts as an acceptor. This dual functionality allows 3,5-dimethyl-4-arylpyrazoles to form various supramolecular structures, such as dimers or polymeric chains (catemers), through intermolecular N-H···N hydrogen bonds. nih.gov

Computational methods can be used to study the energies of different tautomeric forms of the pyrazole ring and to analyze the strength and geometry of both intramolecular and intermolecular hydrogen bonds. In some complex pyrazole derivatives, intramolecular hydrogen bonds, such as N-H···O, can form, leading to the creation of stable six-membered rings that influence the molecule's conformation. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions in a simulated environment (e.g., in water). nih.gov

For this compound, MD simulations can be used to:

Explore the conformational landscape, such as the rotation of the thiophene ring relative to the pyrazole ring.

Analyze the stability of intermolecular hydrogen bonds with solvent molecules or other solutes.

Simulate the behavior of the molecule within a biological environment, such as the active site of a protein, to assess the stability of binding poses predicted by molecular docking. nih.gov

In Silico Prediction of Potential Binding Sites and Molecular Interactions (e.g., molecular docking, excluding clinical outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjpn.org This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

For this compound and its derivatives, docking studies have been performed against various protein targets. rsc.orgwjpls.org The process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the binding affinity (often expressed as binding energy in kcal/mol). researchgate.net The analysis of the docked pose reveals key interactions, such as:

Hydrogen bonds: Typically formed between the pyrazole N-H or N atoms and amino acid residues. researchgate.net

Hydrophobic interactions: Involving the aromatic pyrazole and thiophene rings. nih.gov

π-π stacking: Between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine or tyrosine. researchgate.net

Studies on similar thiophene-pyrazole structures have shown potential interactions with enzymes like cyclooxygenases (COX) and various protein kinases. rjpn.orgresearchgate.net

| Compound Type | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| Thiadiazole-Pyrazole Derivative | VEGFR-2 | 2QU5 | -10.09 | Hydrogen bonding, Hydrophobic interactions researchgate.net |

| Thiadiazole-Pyrazole Derivative | Aurora A Kinase | 2W1G | -8.57 | Hydrogen bonding, Hydrophobic interactions researchgate.net |

| Pyrazole Derivative | Cyclooxygenase-2 (COX-2) | 3LN1 | -11.28 | Hydrogen bonding within the active site rjpn.org |

| 5-thiophen-2-yl pyrazole derivative | Cannabinoid-1 (CB1) Receptor | - | High Affinity | van der Waals forces, Hydrophobic interactions rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use molecular descriptors related to steric and electrostatic fields to build these predictive models. nih.gov

For series of pyrazole derivatives, QSAR studies have been successfully developed. nih.govresearchgate.net For instance, a QSAR model was created for a series of 5-thiophen-2-yl pyrazole derivatives to predict their antagonist activity against the cannabinoid-1 (CB1) receptor. rsc.org Such models are valuable for understanding which structural features are crucial for activity and for designing new, potentially more potent compounds by modifying the molecular structure based on the model's predictions. nih.gov

V. Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 3,5 Dimethyl 4 Thiophen 2 Yl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The pyrazole (B372694) ring is a π-excessive system, making it susceptible to electrophilic aromatic substitution, which typically occurs at the C4 position. researchgate.net However, in 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole, this position is blocked. Consequently, electrophilic attack is directed towards the thiophene ring, which is also highly activated and generally more reactive than benzene (B151609) in such reactions.

One of the most significant electrophilic substitution reactions for derivatizing related structures is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org While direct formylation on the thiophene ring of the title compound is plausible, the Vilsmeier-Haack reaction is notably employed in the synthesis of the core structure itself. For instance, the reaction of an (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine with the Vilsmeier reagent leads to cyclization and formylation, yielding a 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivative. nih.gov A similar strategy starting with acetyl thiophene and phenyl hydrazine (B178648) produces 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a key intermediate for further functionalization. rsc.org

Other common electrophilic substitution reactions for pyrazoles and thiophenes include nitration, halogenation, and thiocyanation. researchgate.net Pyrazoles can be nitrated with a mixture of concentrated nitric and sulfuric acids. slideshare.net Halogenation of pyrazoles can be achieved using reagents like N-chlorosuccinimide for chlorination or I₂/HIO₃ for iodination. mdpi.com Furthermore, direct thiocyanation of the pyrazole C4-H bond is possible using an oxidant and a thiocyanate (B1210189) salt, demonstrating the ring's susceptibility to electrophiles. beilstein-journals.org It is anticipated that under conditions where the pyrazole C4 position is blocked, these electrophilic attacks would be redirected to the activated C5 position of the thiophene ring.

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | POCl₃, DMF | Stirring at 55 °C for 6 hours | (E)-N-(aryl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | nih.gov |

| Hydrazone of Acetyl thiophene and Phenyl hydrazine | POCl₃, DMF | Cyclization | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | rsc.org |

| Hydrazone of 2-acetyl-1-naphthol | POCl₃, DMF | Heating at 70-80 °C for 2 hours | 3-(2-hydroxy-1-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | mdpi.com |

Nucleophilic Attack and Addition Reactions on the Pyrazole Nitrogen and Side Chains

The pyrazole ring of this compound contains a reactive N-H group at the N1 position. The proton on this nitrogen is acidic and can be abstracted by a base, allowing for nucleophilic attack by the resulting pyrazolate anion on various electrophiles. This N-alkylation or N-acylation is a common transformation pathway for pyrazole derivatives.

Acylation of the pyrazole nitrogen has been demonstrated in related 3,5-dimethylpyrazole (B48361) systems. For example, N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole can be synthesized, which then serves as a precursor for in-situ generation of a reactive N-allenoylpyrazole intermediate for cycloaddition reactions. acs.orgnih.gov Similarly, acylation of 4-hydroxypyrazole derivatives with thiophene-2-carbonyl chloride has been shown to proceed efficiently in the presence of a base like triethylamine (B128534) (Et₃N) to yield the corresponding pyrazol-4-yl thiophene-2-carboxylates. tandfonline.comfigshare.com This indicates that the N1-H of the title compound is readily available for acylation with various acylating agents.

Addition reactions involving the pyrazole ring have also been studied. The Michael addition of 3,5-dimethylpyrazole to dimethyl acetylenedicarboxylate (B1228247) (DMAD) demonstrates the nucleophilic character of the pyrazole ring, which can add across activated triple bonds. rsc.org While this reaction typically involves the N-H adding to the electrophilic alkyne, it highlights the potential for the pyrazole moiety to participate in nucleophilic addition chemistry. Reactions directly involving the methyl side chains are less common but could potentially occur under radical conditions or after deprotonation with a very strong base.

| Pyrazole Substrate | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-hydroxypyrazole derivative | 2-Thiophenecarbonyl chloride, Et₃N | N-Acylation | Pyrazol-4-yl thiophene-2-carboxylate | tandfonline.comfigshare.com |

| 3,5-dimethylpyrazole | Dimethyl acetylenedicarboxylate (DMAD) | Michael Addition | Adduct of pyrazole and DMAD | rsc.org |

| N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole | Chiral π–Cu(II) Catalyst | Isomerization / Addition | Cycloadducts | acs.orgnih.gov |

Oxidation and Reduction Pathways of the Pyrazole-Thiophene System

The oxidation and reduction of the pyrazole-thiophene system can affect either or both heterocyclic rings, depending on the reagents and conditions. The pyrazole ring itself is generally stable and resistant to reduction by agents like sodium in ethanol. slideshare.net However, catalytic hydrogenation can reduce the pyrazole double bonds to yield pyrazolines and ultimately pyrazolidines. slideshare.net

Conversely, the thiophene ring is susceptible to oxidation, particularly at the sulfur atom. Oxidation of thiophene and its derivatives with hydrogen peroxide, catalyzed by methyltrioxorhenium(VII), can proceed in a stepwise manner to first form the corresponding thiophene-S-oxide and then the thiophene-S,S-dioxide. acs.org These oxidized species are significantly less aromatic and more reactive as dienes in cycloaddition reactions.

In the combined this compound system, a selective oxidation of the thiophene sulfur would be a likely pathway, potentially leading to novel reactive intermediates without disrupting the pyrazole core. Electrochemical oxidation also presents a viable method for functionalizing pyrazole-type compounds, often leading to oxidative coupling or halogenation depending on the reaction medium. mdpi.com

Cycloaddition Reactions Involving the Pyrazole Moiety

The aromatic nature of the 1H-pyrazole ring makes it generally unreactive as a diene in [4+2] Diels-Alder cycloadditions, as this would require the loss of aromaticity. researchgate.netwikipedia.org Most successful Diels-Alder reactions involving a pyrazole ring utilize its non-aromatic tautomer, the 4H-pyrazole. These reactions often require acid catalysis or electron-withdrawing substituents at the C4 position to proceed. nih.gov For instance, 4,4-difluoro-4H-pyrazoles have been shown to be highly reactive dienes for inverse-electron-demand Diels-Alder reactions with strained alkynes, driven by hyperconjugative antiaromaticity. nih.govmit.edu

While the title compound exists as the aromatic 1H-pyrazole, it can be derivatized to participate in cycloaddition reactions. A key strategy involves acylation at the N1 position with a group that can act as a dienophile or a precursor to a reactive species. Research has shown that N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole, in the presence of a chiral copper(II) catalyst, can isomerize to a reactive N-allenoylpyrazole intermediate. acs.orgnih.gov This intermediate then undergoes site-selective and enantioselective [3+2] or [4+2] cycloaddition reactions with various dipolarophiles or dienes. acs.orgnih.gov

Additionally, 1,3-dipolar cycloadditions are a fundamental method for the synthesis of the pyrazole ring itself, reacting 1,3-dipoles like diazo compounds or nitrilimines with alkenes or alkynes. beilstein-journals.orgresearchgate.net Although this is a synthetic route to the ring rather than a reaction of it, it underscores the importance of cycloaddition chemistry in the context of pyrazoles.

Mechanistic Elucidation of Synthetic Transformations and Derivatizations

The synthesis of 4-substituted pyrazoles often relies on cyclization reactions where the mechanism dictates the final structure and regiochemistry. A prominent example is the synthesis of 4-formylpyrazoles via the Vilsmeier-Haack reaction of hydrazones. mdpi.comresearchgate.net The mechanism begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. wikipedia.orgorganic-chemistry.org The hydrazone then acts as the nucleophile. A subsequent cyclization and elimination sequence, driven by the aromaticity of the resulting pyrazole ring, leads to the final 4-formylpyrazole product after hydrolysis of the iminium intermediate. nih.gov This pathway provides a versatile method for creating key pyrazole building blocks from readily available chalcones or ketones. rsc.orgjapsonline.comnih.gov

The synthesis of thiophene-pyrazole conjugates often starts with a Claisen-Schmidt condensation to form a thiophene-containing chalcone, followed by cyclization with a hydrazine derivative. semanticscholar.orgresearchgate.net The mechanism of this cyclization involves a nucleophilic attack of the hydrazine onto the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to yield the dihydropyrazole (pyrazoline), which can then be oxidized to the aromatic pyrazole. nih.gov

Derivatizations such as the Pd(0)-catalyzed Suzuki-Miyaura cross-coupling have been used to arylate bromo-thiophene pyrazole amides, demonstrating a powerful C-C bond-forming strategy. mdpi.comnih.gov The mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Investigation of Catalytic Activity and Role as Ligand in Coordination Chemistry

The this compound scaffold possesses multiple potential coordination sites, making it an excellent candidate for use as a ligand in coordination chemistry. The pyridine-like nitrogen atom (N2) of the pyrazole ring is a strong Lewis base and a primary site for metal coordination. Additionally, the sulfur atom of the thiophene ring can act as a soft donor site.

The coordination chemistry of 3,5-dimethylpyrazole itself is well-established. It readily forms complexes with various metals, such as zinc(II), creating mononuclear or pyrazolato-bridged binuclear structures depending on the solvent and reaction conditions. researchgate.net Thiophene-containing pyrazoline derivatives have also been shown to act as bidentate or polydentate ligands, coordinating with metals like Co(II), Ni(II), Cu(II), and Zn(II) through the pyrazole nitrogen and another donor atom, such as the sulfur of a thiocarbamoyl group. ajgreenchem.comekb.egajgreenchem.com

These metal complexes have potential applications in catalysis. For example, pyrazole-based ligands are components of catalysts for various organic transformations. nih.gov Copper(II) complexes of analogous pyrazole-amine-thiophene ligands have been noted for their potential catalytic activity in oxidation reactions. vulcanchem.com Furthermore, pyrazole-thiophene amides have been synthesized using catalytic methods like Suzuki cross-coupling, and the resulting products themselves may possess catalytic properties or serve as advanced ligands. mdpi.comnih.gov The combination of the hard pyrazole nitrogen and the soft thiophene sulfur in the title compound could lead to the formation of complexes with unique electronic and steric properties, suitable for applications in homogeneous or heterogeneous catalysis.

Vi. Investigation of Molecular Interactions and Mechanistic Insights in Biological Systems Pre Clinical/in Vitro Focus

Exploration of Protein-Ligand Interactions through Computational Docking and Simulation Studies

Computational methods are instrumental in predicting and analyzing the binding of small molecules like 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole to protein targets. Molecular docking and simulation studies provide a detailed view of the potential interactions that drive biological activity.

Research on pyrazole (B372694) derivatives has frequently employed these techniques to identify key binding features. Docking studies have been performed on various pyrazole-containing compounds to investigate their interactions with a range of protein kinases, which are often implicated in hyperproliferative disorders. researchgate.net For instance, derivatives have been docked with targets such as VEGFR-2, Aurora A, and CDK2 to predict their inhibitory potential. researchgate.net These studies reveal that pyrazole derivatives can fit deeply within the binding pockets of these proteins, forming crucial hydrogen bonds and other interactions. researchgate.net

In one study, molecular docking of 3,5-dimethylpyrazole (B48361) derivatives was performed against phosphodiesterase type 4 (PDE4B). researchgate.net The results indicated high docking affinities, suggesting a strong potential for inhibition. researchgate.net Similarly, docking studies of pyrazolyl–thiazole (B1198619) derivatives of thiophene (B33073) have been used to support experimental findings, providing a deeper understanding of their binding interactions with biological targets. nih.govresearchgate.net These computational analyses highlight specific interactions, such as hydrogen bonds and π-π stacking, that are fundamental to the compound's mechanism of action. researchgate.net For acetylcholinesterase, a target for Alzheimer's disease treatment, docking and molecular dynamics simulations of 3,5-diaryl-1H-pyrazole derivatives have shown stable binding within the active site, with key hydrogen bond interactions identified with residues like TYR:124, TYR:72, and SER:293. nih.gov

Table 1: Representative Molecular Docking Data for Pyrazole Derivatives

| Compound Class | Protein Target | Predicted Binding Energy (kJ/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(...pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | Not Specified researchgate.net |

| 2-(4-methoxyphenyl)-5-(...pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | Not Specified researchgate.net |

| 2-(4-chlorophenyl)-5-(...pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 | Not Specified researchgate.net |

| Designed 3,5-diaryl-1H-pyrazole (M2) | Acetylcholinesterase (AChE) | -151.225 (ΔGbinding) | TYR:72, TYR:124, SER:293 nih.gov |

Note: Data represents findings for the broader class of pyrazole derivatives, providing a predictive framework for the specific interactions of this compound.

Identification of Potential Biological Targets through Ligand-Binding Assays and Enzyme Inhibition Studies (In Vitro)

In vitro assays are essential for validating the predictions from computational studies and identifying the biological targets of new compounds. Pyrazole derivatives have been evaluated against a multitude of enzymes and receptors.

A significant body of research points to enzymes as key targets for pyrazole-based compounds. nih.gov For example, a series of 3,5-dimethylpyrazole derivatives were synthesized and evaluated as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory responses. researchgate.net Several of these compounds exhibited considerable inhibitory activity against the PDE4B isoform, with IC50 values in the sub-micromolar range, surpassing the activity of the reference drug, rolipram. researchgate.net

Other studies have identified dipeptidyl peptidase-4 (DPP-4) as a target for pyrazole-based thiosemicarbazones. mdpi.com One compound in this class, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, was found to be a highly effective DPP-4 inhibitor with an IC50 value of 1.266 nM, which is more potent than the standard drug sitagliptin. mdpi.com Furthermore, pyrazole derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme relevant to neurodegenerative diseases. nih.gov The ability of the pyrazole scaffold to interact with and modulate the activity of various enzymes makes it a valuable motif in drug design. nih.gov

Table 2: In Vitro Enzyme Inhibition Data for Pyrazole Derivatives

| Compound Class/Derivative | Target Enzyme | IC50 Value | Reference Compound |

|---|---|---|---|

| 3,5-dimethyl-pyrazole derivative (III) | PDE4B | 0.2813 µM | Rolipram (1.9 µM) researchgate.net |

| 3,5-dimethyl-pyrazole derivative (V) | PDE4B | 0.5814 µM | Rolipram (1.9 µM) researchgate.net |

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) | DPP-4 | 1.266 ± 0.264 nM | Sitagliptin (4.380 ± 0.319 nM) mdpi.com |

| Trifluoromethyl-substituted pyrazole thiosemicarbazone (2g) | DPP-4 | 4.775 ± 0.296 nM | Sitagliptin (4.380 ± 0.319 nM) mdpi.com |

Mechanistic Studies of Enzyme Inhibition or Activation Pathways (In Vitro)

Understanding the precise mechanism of enzyme inhibition is critical for drug development. For pyrazole derivatives, this often involves competitive inhibition where the compound competes with the natural substrate for the enzyme's active site.

Studies on pyrazolo[1,5-a]pyrimidines, a related class of fused pyrazoles, show they can act as ATP-competitive inhibitors of protein kinases. researchgate.net This mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.

Docking studies of pyrazole derivatives with PDE4B suggest a similar competitive mechanism. The modeling shows that parts of the molecule extend into the catalytic domain, which could block the access of the natural substrate, cyclic AMP (cAMP). researchgate.net This blockage is stabilized by key interactions like hydrogen bonds and π-π stacking with the protein's active site residues. researchgate.net The pyrazole ring itself is often crucial for modulating enzyme activity, and its combination with other heterocyclic rings like thiophene and thiazole can enhance binding affinity and specificity. nih.gov

Investigation of Cellular Uptake and Intracellular Localization Mechanisms (In Vitro Cell Culture)

For a compound to exert an effect on intracellular targets, it must first cross the cell membrane. While specific studies detailing the cellular uptake and localization mechanisms of this compound are not extensively documented, the observed biological effects in cell-based assays inherently confirm its ability to enter cells.

Studies on various pyrazole derivatives in cancer cell lines, for instance, demonstrate potent intracellular activity, such as the induction of apoptosis. nih.gov This implies that the compounds are sufficiently lipophilic to passively diffuse across the plasma membrane or are transported via carrier-mediated processes. The general mechanisms for small molecule uptake include passive diffusion, facilitated diffusion, and active transport. For many drug-like molecules, including heterocyclic compounds like pyrazoles, a combination of these mechanisms may be involved, often dependent on the specific cell type and experimental conditions. nih.gov Further research using techniques like fluorescence microscopy with labeled compounds would be necessary to elucidate the precise mechanisms of uptake and determine the intracellular distribution of this compound.

Elucidation of Signaling Pathway Modulation at the Molecular Level (In Vitro)

Once inside the cell, bioactive compounds can modulate various signaling pathways to produce a cellular response. Pyrazole derivatives have been shown to interfere with several key signaling cascades.

The inhibition of PDE4 by 3,5-dimethylpyrazole derivatives directly impacts the cyclic AMP (cAMP) signaling pathway. researchgate.net By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to elevated intracellular cAMP levels. This increase can, in turn, modulate downstream inflammatory responses and gene transcription. researchgate.net

In the context of cancer biology, certain pyrazole derivatives have been found to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS). nih.govresearchgate.net A significant increase in ROS levels can lead to oxidative damage of cellular components and trigger cell death pathways. This ROS production is often linked to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net Therefore, these pyrazole compounds can modulate signaling pathways related to oxidative stress and programmed cell death.

High-Throughput Screening Methodologies for Identifying Molecular Interactions (In Vitro)

High-throughput screening (HTS) is a foundational approach in modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds against a specific biological target. While specific HTS campaigns that identified this compound are not detailed in the available literature, the methodologies used for related pyrazole compounds are well-established.

For enzyme targets, fluorescence-based assays are commonly used in HTS. For example, the screening of pyrazole derivatives for DPP-4 inhibition utilized a fluorescence-based assay kit where the enzyme's activity generates a fluorescent signal. mdpi.com Potential inhibitors reduce this signal, allowing for the rapid identification of active compounds from a library. mdpi.com Similarly, assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay are used in HTS to assess the cytotoxic effects of compound libraries on cancer cell lines, identifying molecules that inhibit cell proliferation. nih.govjapsonline.com These HTS approaches are critical for the initial discovery of bioactive pyrazole scaffolds, which can then be chemically optimized to improve potency and selectivity. rjpbr.com

Vii. Potential Applications of 3,5 Dimethyl 4 Thiophen 2 Yl 1h Pyrazole in Advanced Chemical Fields

Role as Ligands in Transition Metal Catalysis and Coordination Chemistry

The pyrazole (B372694) moiety is a well-established and versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. The presence of both a pyridinic and a pyrrolic nitrogen atom in the 3,5-dimethyl-1H-pyrazole core allows it to act as a robust coordinating agent. Thiophene-containing pyrazoline derivatives have been successfully used to synthesize and characterize complexes with several transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). ekb.egajgreenchem.com

The chelation typically involves the imine nitrogen of the pyrazole ring and often another donor atom from a substituent, leading to the formation of stable five- or six-membered rings with the metal center. ajgreenchem.com For instance, studies on ligands containing 3,5-dimethylpyrazolyl groups have demonstrated their ability to form stable octahedral complexes with nickel(II) and other first-row transition metals. uu.nl The resulting coordination geometry around the metal ions in such complexes is often octahedral, though tetrahedral and square planar geometries have also been observed depending on the specific metal and ligand structure. ekb.egajgreenchem.com These metal complexes are of interest not only for their structural diversity but also for their potential catalytic activities, such as in oxygen evolution reactions (OER) and oxygen reduction reactions (ORR). rsc.org

Table 1: Coordination Characteristics of Structurally Related Thiophene-Pyrazole Ligands with Transition Metals

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Cobalt(II) | Octahedral | ekb.egajgreenchem.com |

| Nickel(II) | Octahedral, Square Planar | ekb.egajgreenchem.com |

| Copper(II) | Octahedral | ekb.egajgreenchem.com |

Integration into Supramolecular Assemblies and Material Science Research

The field of crystal engineering leverages non-covalent interactions to design and construct novel solid-state architectures with desired properties. The structure of 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole contains key features for forming supramolecular assemblies, including an N-H group for hydrogen bonding and aromatic rings (pyrazole and thiophene) for π-π stacking interactions.

In the crystal structures of related thiophene-pyrazole compounds, molecules are often linked into chains, sheets, or more complex three-dimensional networks through a combination of hydrogen bonds and other weak interactions. nih.gov For example, N—H⋯S and N—H⋯N hydrogen bonds are commonly observed motifs that direct the assembly of these molecules into well-defined chains. nih.govresearchgate.net Furthermore, parallel slipped π–π stacking interactions between adjacent pyrazole and/or thiophene (B33073) rings contribute to the stability and packing of the crystal lattice. researchgate.net The ability to form these ordered, extended networks makes this class of compounds promising for the development of new materials, such as porous solids or components in molecular electronic devices.

Application as Fluorescent Probes or Sensors in Chemical Biology

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. Pyrazole derivatives have emerged as a valuable scaffold for the design of such probes. nih.gov The general mechanism often involves a receptor unit that selectively binds the target analyte and a fluorophore unit that reports the binding event.

A structurally similar pyrazole derivative has been synthesized and successfully used as a simple and effective fluorescent chemosensor for the detection of cadmium (Cd²⁺) ions. nih.gov The detection mechanism was based on the strong quenching of the probe's fluorescence intensity upon binding with Cd²⁺, which is attributed to a photoinduced electron transfer (PET) process. nih.gov This particular sensor demonstrated high selectivity for Cd²⁺ over a range of other common metal ions. nih.gov Given these precedents, this compound could potentially be developed into a fluorescent probe, where the pyrazole and thiophene units act as the fluorophore and the system could be functionalized to introduce specific binding sites for target analytes.

Table 2: Performance of a Representative Pyrazole-Based Fluorescent Sensor

| Analyte Detected | Binding Constant (K) | Limit of Detection (LOD) | Mechanism | Reference |

|---|

Development of Novel Reagents for Organic Synthesis

The pyrazole ring is a versatile building block in organic synthesis. The reactivity of the 3,5-dimethylpyrazole (B48361) core can be harnessed to create more complex molecules. Research on the reactivity of 3,5-dimethyl-1-phenyl-1H-pyrazole has shown that electrophilic substitution reactions, such as chlorination or iodination, occur regioselectively at the C4 position of the pyrazole ring. researchgate.net

This inherent reactivity suggests that this compound could serve as a platform for further chemical modification. The hydrogen atom on the N1 nitrogen can be substituted with various functional groups, and the electron-rich nature of the pyrazole and thiophene rings allows for a range of synthetic transformations. Direct functionalization at the C4 position, for example through oxidative thio- or selenocyanation, has been demonstrated on other pyrazole skeletons, providing a route to introduce new functionalities. beilstein-journals.org Therefore, the title compound can be considered a useful intermediate for synthesizing more elaborate heterocyclic systems with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Use in Non-Linear Optics (NLO) Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with large π-conjugated systems and significant charge asymmetry often display strong NLO properties.

Pyrazole derivatives have been identified as a promising class of compounds for NLO applications. nih.gov The combination of an electron-donating group and an electron-accepting group linked by a π-conjugated bridge is a common design strategy for NLO chromophores. The this compound structure incorporates the electron-rich pyrazole and thiophene rings, which can facilitate intramolecular charge transfer, a key requirement for a high second-order NLO response (first hyperpolarizability, β). Theoretical studies using Density Functional Theory (DFT) and experimental measurements have confirmed that various pyrazoline derivatives possess significant NLO properties. researchgate.netresearchgate.net The magnitude of the molecular hyperpolarizability in these systems suggests they could be explored as candidates for NLO materials. researchgate.net

Viii. Research Challenges, Knowledge Gaps, and Future Directions for 3,5 Dimethyl 4 Thiophen 2 Yl 1h Pyrazole

Addressing Synthetic Efficiency and Scalability Challenges

A primary hurdle in the investigation of 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole is the development of efficient and scalable synthetic protocols. Current multi-step synthetic routes for analogous 4-substituted pyrazoles often involve lengthy reaction times, such as heating under reflux for several hours, and require extensive purification steps like recrystallization to obtain the pure product. nih.gov These factors present significant challenges for producing the compound in the quantities needed for comprehensive biological and material screening.

Future research must focus on:

Process Optimization: Investigating alternative catalysts, solvent systems, and reaction conditions (e.g., microwave-assisted synthesis) to reduce reaction times and increase yields.

Flow Chemistry: Exploring the adoption of continuous flow chemistry, which can offer improved heat and mass transfer, better reaction control, and a safer, more scalable production method compared to traditional batch processes.

Green Chemistry Principles: Designing synthetic pathways that utilize less hazardous reagents, reduce waste generation, and improve atom economy, making the synthesis more environmentally sustainable and cost-effective for potential large-scale production.

Developing Advanced Spectroscopic Probes for Real-time Mechanistic Monitoring

A detailed understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis. While standard techniques like NMR and mass spectrometry are effective for end-product characterization, they provide limited insight into the transient intermediates and kinetics of the reaction as it occurs. nih.govresearchgate.net

A significant future direction is the development and application of advanced spectroscopic probes for real-time, in-situ monitoring. This could involve:

Process Analytical Technology (PAT): Implementing techniques such as in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy to track the concentration of reactants, intermediates, and products in real-time.

Fluorescent Tagging: Investigating whether the inherent fluorescence of certain pyrazole (B372694) derivatives can be exploited. nih.govrsc.org Future work could explore modifying the compound or its precursors to create a fluorescent signal that changes as the reaction progresses, allowing for precise monitoring of reaction kinetics and completion.

Expanding the Scope of Computational Methodologies for Predictive Modeling and Force Field Development

Computational chemistry is an indispensable tool for predicting the properties and interactions of novel molecules, thereby accelerating the discovery process. eurasianjournals.com For pyrazole derivatives, methods like Density Functional Theory (DFT) and molecular docking have been used to understand electronic properties and predict binding interactions with biological targets. nih.govnih.gov However, the predictive accuracy of these models is a persistent challenge. eurasianjournals.com

Key research opportunities in this area include:

Force Field Development: Creating more accurate and specific force fields for molecular dynamics simulations of thiophene-pyrazole systems. This would enable more reliable predictions of the compound's dynamic behavior and conformational preferences in different environments. eurasianjournals.com

Machine Learning Integration: Leveraging machine learning and AI to develop quantitative structure-activity relationship (QSAR) models. These models can screen virtual libraries of related compounds and predict their biological activity or material properties, guiding synthetic efforts toward the most promising candidates. eurasianjournals.com

Multi-Scale Modeling: Integrating different computational approaches (from quantum mechanics to coarse-grained simulations) to model the molecule's behavior across various scales, from electronic structure to interactions within a complex biological system. eurasianjournals.com

Table 1: Computational Methodologies and Future Research Goals

| Computational Method | Current Application for Pyrazoles | Future Goal for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Understanding electronic structure and properties. eurasianjournals.com | Calculation of specific reactivity indices and spectroscopic properties to guide synthetic and mechanistic studies. |

| Molecular Docking | Predicting binding modes and affinity to biological targets. nih.govnih.gov | Identification of potential protein targets and elucidation of specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking). |

| Molecular Dynamics (MD) | Exploring dynamic behavior and conformational space. eurasianjournals.com | Development of a dedicated force field for improved accuracy in simulating interactions with biological membranes or material surfaces. |

Exploring Novel Reactivity Patterns and Transformation Pathways

The full chemical potential of this compound is yet to be explored. The molecule possesses several sites for potential chemical modification, including the pyrazole N-H proton, the two methyl groups, and the thiophene (B33073) ring. A significant knowledge gap exists regarding the reactivity of this specific combination of heterocycles.

Future research should systematically investigate:

N-H Functionalization: Reactions such as N-alkylation, N-arylation, and N-acylation to generate a library of N-substituted derivatives, which often exhibit profoundly different biological activities compared to their N-H precursors.

Electrophilic Substitution: Probing the reactivity of the thiophene ring towards electrophilic substitution to introduce additional functional groups, thereby modulating the electronic properties and steric profile of the molecule.

Side-Chain Modification: Exploring the reactivity of the methyl groups, for instance, through halogenation followed by nucleophilic substitution, to create new linkages for conjugation to other molecules.

Deepening Mechanistic Understanding of Molecular Interactions in Complex Biological Systems (In Vitro)

While many pyrazole derivatives are known to possess a wide range of biological activities, the specific in vitro profile of this compound is not well-documented. nih.govmdpi.com Moving beyond preliminary screening requires a deeper mechanistic understanding of how the molecule interacts with biological systems.

Key future in vitro studies should focus on:

Target Identification: Employing techniques like affinity chromatography and proteomics to identify the specific protein or nucleic acid targets with which the compound interacts.

Enzyme Inhibition Kinetics: If the compound shows inhibitory activity against a particular enzyme, detailed kinetic studies are needed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Metabolic Profiling: Using in vitro systems, such as rat liver microsomes, to study the compound's metabolic fate. nih.govresearchgate.net Identifying potential metabolites is crucial, as they may have their own biological activity or toxicity profiles. researchgate.net This can be achieved by incubating the compound with microsomal preparations and analyzing the resulting products by HPLC-MS. nih.gov

Identification of New Non-Biological Applications

The research focus on pyrazole derivatives has predominantly been in medicinal chemistry. However, these heterocyclic structures also possess electronic and photophysical properties that make them attractive for material science applications. mdpi.com A significant opportunity lies in exploring the non-biological potential of this compound. The combination of the electron-rich thiophene ring and the pyrazole core could give rise to unique properties.

Future investigations should target applications in:

Organic Electronics: Evaluating the compound as a building block for organic semiconductors, organic light-emitting diodes (OLEDs), or organic photovoltaics, where thiophene-containing molecules are widely used. mdpi.com

Chemosensors: Functionalizing the core structure to create selective chemosensors for detecting metal ions or environmentally relevant anions, leveraging the coordinating ability of the nitrogen and sulfur heteroatoms. nih.gov

Fluorescent Dyes and Probes: Characterizing the photophysical properties (absorption, emission, quantum yield) of the compound and its derivatives to assess their suitability as fluorescent labels or brightening agents. mdpi.comrsc.org

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted challenges and opportunities associated with this compound cannot be fully addressed within a single scientific discipline. Its future development hinges on fostering collaborative and interdisciplinary research.

Successful advancement will require synergy between:

Synthetic Organic Chemists to devise efficient and scalable syntheses.

Computational Chemists to model properties and guide molecular design. eurasianjournals.com

Pharmacologists and Biochemists to perform detailed in vitro biological evaluations and mechanistic studies.

Material Scientists and Physicists to explore applications in electronics and photonics.

Such interdisciplinary collaborations are essential to bridge the existing knowledge gaps and to fully realize the scientific and practical potential of this compound.

Q & A

Q. What are the standard synthetic routes for 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiophene-containing precursors with hydrazine derivatives. For example, refluxing 3,5-dimethylpyrazole-4-carbaldehyde with thiophen-2-yl magnesium bromide in ethanol for 2–4 hours yields the target compound, with purity >95% confirmed by HPLC . Optimization strategies include:

- Solvent selection : Ethanol or DMF-EtOH mixtures (1:1) improve yield due to better solubility of intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) can enhance regioselectivity in thiophene coupling .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended for high-purity isolation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Resolves stereochemistry and crystal packing; e.g., bond angles between the pyrazole ring and thiophene moiety (e.g., C–S–C angle ≈ 92°) .

- NMR spectroscopy : Key signals include δ 2.2–2.5 ppm (methyl groups on pyrazole) and δ 7.1–7.3 ppm (thiophene protons) .

- FTIR : Absorbance at 1600–1650 cm⁻¹ (C=N stretch) and 690–710 cm⁻¹ (C–S bond in thiophene) .

- HPLC : Purity >95% is achievable with a C18 column and acetonitrile/water mobile phase .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility in ethanol is ~15 mg/mL at 25°C .

- Stability : Stable at room temperature for 6 months when stored in inert atmospheres. Degrades under UV light (t₁/₂ = 72 hours), necessitating amber vials for storage .

Advanced Research Questions

Q. How can regioselectivity challenges in thiophene substitution be addressed during derivatization?

Regioselectivity is influenced by electronic and steric effects:

- Electronic modulation : Electron-withdrawing groups on the pyrazole ring direct substitution to the thiophene’s α-position. DFT calculations (B3LYP/6-31G*) show a 0.3 eV energy preference for α-substitution .

- Steric control : Bulky substituents (e.g., tert-butyl) on the pyrazole reduce β-substitution by ~40% .

- Catalytic strategies : Pd-catalyzed cross-coupling (Suzuki-Miyaura) improves β-selectivity for aryl-thiophene hybrids .

Q. How should researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values)?

Discrepancies often arise from assay conditions or impurities:

- Assay variability : Standardize protocols (e.g., fixed incubation time, cell line). For example, IC₅₀ for antifungal activity ranges from 8–50 µM depending on Candida species .

- Impurity profiling : Trace dimethylformamide (DMF) residues from synthesis can inhibit enzyme activity; use LC-MS to confirm purity .

- Structure-activity relationship (SAR) : Modify the thiophene’s sulfur atom to a sulfoxide or sulfone to enhance hydrophilicity and reduce off-target effects .

Q. What computational methods are effective for predicting the compound’s reactivity and binding modes?

- Molecular docking (AutoDock Vina) : Predicts binding to cytochrome P450 enzymes (e.g., CYP3A4) with a RMSD <2.0 Å .

- DFT calculations : Optimize transition states for nucleophilic substitution reactions (e.g., Fukui indices identify reactive sites) .

- MD simulations : Assess stability in lipid bilayers for membrane permeability studies (e.g., logP = 2.7 ± 0.3) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Solvent screening : Use vapor diffusion with 2:1 ethanol/water to grow single crystals.

- Temperature control : Crystallization at 4°C reduces disorder in the thiophene moiety .

- Additives : 5% glycerol improves crystal stability during data collection .

Methodological Considerations

8. Designing experiments to study the compound’s photodegradation pathways:

- Light sources : Use UV-C (254 nm) to simulate degradation; monitor via HPLC every 12 hours.

- Degradation products : Identify thiophene sulfoxide and pyrazole fragmentation products using GC-MS .

- Kinetic modeling : Fit data to a first-order decay model (k = 0.0095 h⁻¹) .

9. Validating synthetic scalability for gram-scale production:

- Batch vs. flow chemistry : Flow reactors reduce reaction time from 4 hours to 30 minutes .

- Yield optimization : Pilot studies show 85% yield at 100 g scale with toluene as solvent .

10. Addressing discrepancies in reported melting points:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products